molecular formula C4H10Cl2N4O B2816913 O-[(1S)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride CAS No. 2408936-10-5

O-[(1S)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride

Cat. No.: B2816913
CAS No.: 2408936-10-5
M. Wt: 201.05
InChI Key: PCABDOHBKMMHMK-QTNFYWBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-[(1S)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride is a chemical compound characterized by the presence of a triazole ring, hydroxylamine group, and dihydrochloride salt. It finds significance in various scientific domains owing to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically involves the following steps:

  • Triazole Formation: : The initial step requires the synthesis of the triazole ring, which is done through a cyclization reaction involving hydrazine and formamide.

  • Hydroxylamine Addition: : The hydroxylamine group is introduced via a nucleophilic substitution reaction.

  • Chiral Resolution: : Ensuring the (1S)-stereochemistry is achieved through chiral resolution techniques.

  • Salt Formation: : The final step involves converting the compound into its dihydrochloride form, typically achieved by reacting with hydrochloric acid.

Industrial Production Methods: Industrial-scale production follows similar steps but utilizes large-scale reactors and optimized conditions for higher yield and purity. Key considerations include temperature control, reaction time optimization, and the use of catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: O-[(1S)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride undergoes various reactions such as:

  • Oxidation: : The hydroxylamine group can be oxidized to a nitroso or nitro compound.

  • Reduction: : Reduction of the triazole ring can lead to the formation of amines.

  • Substitution: : The hydroxylamine can partake in nucleophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate, chromium trioxide

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Substitution Conditions: : Mildly alkaline or acidic conditions with suitable leaving groups

Major Products:
  • Oxidation typically yields nitroso or nitro derivatives.

  • Reduction produces various amine derivatives.

  • Substitution can introduce diverse functional groups depending on the reactants.

Scientific Research Applications

Chemistry: It is used in organic synthesis as an intermediate for more complex molecules. Its triazole ring is a versatile building block in heterocyclic chemistry.

Biology: The compound's structural components make it a candidate for biochemical assays and enzyme inhibition studies.

Medicine: Research explores its potential as a pharmacophore in designing new drugs, particularly for its possible antimicrobial and antifungal properties.

Industry: It finds application in the synthesis of advanced materials, such as polymers and specialized coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interactions at the molecular level with biological targets:

  • Molecular Targets: : Enzymes, receptors, and nucleic acids

  • Pathways Involved: : Inhibition of specific enzymes, disruption of microbial cell walls, modulation of receptor activity

Comparison with Similar Compounds

Similar Compounds:

  • 1H-1,2,4-Triazole: : A core structure in many bioactive molecules.

  • Ethylhydroxylamine: : Similar functional group but lacking the triazole ring.

  • 1-[(1S)-1-Hydroxyethyl]-1H-1,2,4-triazole: : A closer analogue with subtle structural differences.

Uniqueness: O-[(1S)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride stands out due to the combined presence of the chiral center, hydroxylamine group, and triazole ring, which collectively contribute to its unique reactivity and biological activity.

This compound's multifaceted nature makes it a subject of extensive scientific inquiry across various fields. How are you feeling about the information?

Properties

IUPAC Name

O-[(1S)-1-(1H-1,2,4-triazol-5-yl)ethyl]hydroxylamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O.2ClH/c1-3(9-5)4-6-2-7-8-4;;/h2-3H,5H2,1H3,(H,6,7,8);2*1H/t3-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCABDOHBKMMHMK-QTNFYWBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NN1)ON.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=NN1)ON.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.